9E,12E,15Z-octadecatrienoic acid
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Overview
Description
9E,12E,15Z-octadecatrienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H30O2 α-linolenic acid and is commonly found in plant oils. This compound is essential for human health and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: 9E,12E,15Z-octadecatrienoic acid can be synthesized through the isomerization of linoleic acid using specific catalysts and reaction conditions.
Biological Synthesis: It can also be produced through the enzymatic conversion of linoleic acid by desaturase enzymes in plants.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9E,12E,15Z-octadecatrienoic acid undergoes oxidation to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids under specific conditions.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Reduction Products: Saturated fatty acids.
Substitution Products: Various substituted fatty acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 9E,12E,15Z-octadecatrienoic acid is used as a precursor in the synthesis of complex organic molecules.
Biology:
Cell Membrane Composition: It is an essential component of cell membranes, influencing their fluidity and function.
Medicine:
Anti-inflammatory Properties: The compound has been studied for its anti-inflammatory effects and potential therapeutic applications.
Cardiovascular Health: It is known to have beneficial effects on cardiovascular health by reducing cholesterol levels and improving heart function.
Industry:
Nutraceuticals: this compound is used in the production of dietary supplements and functional foods.
Cosmetics: It is also used in cosmetic formulations for its skin-nourishing properties.
Mechanism of Action
Molecular Targets and Pathways:
Anti-inflammatory Pathways: 9E,12E,15Z-octadecatrienoic acid inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in inflammation.
Lipid Metabolism: It influences lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and degradation.
Comparison with Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with two double bonds, differing in the position of the double bonds.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds, but with a different configuration and position of the double bonds.
Uniqueness:
Double Bond Configuration: The unique configuration of double bonds in 9E,12E,15Z-octadecatrienoic acid gives it distinct chemical and biological properties.
Health Benefits: Its specific anti-inflammatory and cardiovascular benefits set it apart from other similar fatty acids.
Properties
CAS No. |
21661-11-0 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(9E,12E,15Z)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6+,10-9+ |
InChI Key |
DTOSIQBPPRVQHS-YSFKBSJESA-N |
Isomeric SMILES |
CC/C=C\C/C=C/C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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